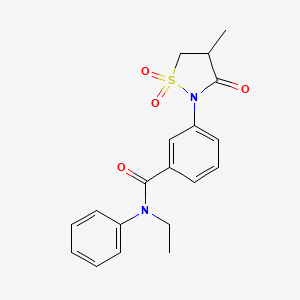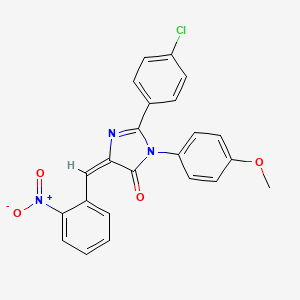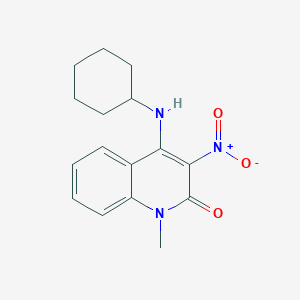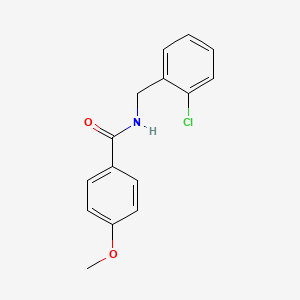
1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine, commonly known as 4-EC or 4-ethyl-4'-nitro-1-piperazine, is a designer drug that belongs to the class of piperazine derivatives. It is structurally similar to other piperazine compounds like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) which are known for their stimulant and psychoactive effects. 4-EC was first synthesized in the 1990s as a potential antidepressant, but it soon gained popularity as a recreational drug due to its euphoric and stimulating effects.
科学的研究の応用
Research on 4-EC has been limited due to its status as a designer drug and its potential for abuse. However, some studies have investigated its effects on the central nervous system and its potential therapeutic applications. One study found that 4-EC increased dopamine and norepinephrine release in the brain, which may contribute to its stimulant effects. Another study suggested that 4-EC may have antidepressant properties due to its ability to increase serotonin levels in the brain. However, more research is needed to confirm these findings and to explore other potential therapeutic applications of 4-EC.
作用機序
The exact mechanism of action of 4-EC is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels in the brain and resulting in its stimulant effects. 4-EC may also act as a serotonin reuptake inhibitor, which could contribute to its potential antidepressant properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-EC are similar to other piperazine derivatives. It is known to have stimulant effects, including increased energy, euphoria, and heightened sensory perception. It may also cause side effects such as nausea, vomiting, and increased heart rate and blood pressure. Long-term use of 4-EC may lead to tolerance, dependence, and withdrawal symptoms.
実験室実験の利点と制限
The advantages of using 4-EC in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, its status as a designer drug and its potential for abuse limit its use in research. Its effects on the central nervous system are also not well understood, which makes it difficult to draw conclusions from studies using 4-EC.
将来の方向性
Future research on 4-EC could focus on its potential therapeutic applications, particularly as an antidepressant. Studies could investigate its effects on different neurotransmitter systems and explore its mechanism of action in more detail. Research could also focus on developing safer and more effective derivatives of 4-EC that could be used in clinical settings. Additionally, studies could investigate the long-term effects of 4-EC on the brain and other organ systems to better understand its potential risks and benefits.
合成法
The synthesis of 4-EC involves the condensation of 4-nitrobenzaldehyde with 4-ethylcyclohexanone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced with sodium borohydride to yield 4-EC. The purity and yield of the final product depend on the quality of the starting materials and the reaction conditions. The synthesis of 4-EC is relatively simple and can be carried out in a standard laboratory setting.
特性
IUPAC Name |
1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-2-15-3-5-16(6-4-15)19-11-13-20(14-12-19)17-7-9-18(10-8-17)21(22)23/h7-10,15-16H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMSVPUOSMJZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198475 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylcyclohexyl)-4-(4-nitrophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961748.png)
![methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4961764.png)
![ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate](/img/structure/B4961767.png)
![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)

![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)

![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)
